molecular formula C9H9NO B015748 5-Methoxyindole CAS No. 1006-94-6

5-Methoxyindole

Cat. No. B015748
CAS RN: 1006-94-6
M. Wt: 147.17 g/mol
InChI Key: DWAQDRSOVMLGRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Methoxyindole can be synthesized from various precursors and through different chemical processes. For instance, Sakamoto et al. (1988) described a synthesis method involving the rearrangement of 1-Methoxy- and 1-hydroxy-2-oxindoles in acidic solution, followed by cyclization to yield 5-methoxyindole (Sakamoto, Hosoda, & Kikugawa, 1988).

Molecular Structure Analysis

The molecular structure of 5-methoxyindole has been extensively studied using techniques like X-ray diffraction and spectroscopy. Morzyk-Ociepa et al. (2004) determined the crystal and molecular structure of 5-methoxyindole-2-carboxylic acid using single-crystal X-ray diffraction analysis, infrared spectra, and density functional calculations (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).

Chemical Reactions and Properties

5-Methoxyindole exhibits various chemical reactions and properties. For example, the compound demonstrates specific interactions in its excited state, differing from other indole derivatives, as described by Hershberger and Lumry (1976) (Hershberger & Lumry, 1976).

Physical Properties Analysis

The physical properties of 5-methoxyindole, such as its spectroscopic characteristics, have been analyzed in various studies. Brand et al. (2010) conducted rotationally resolved electronic spectroscopy of 5-methoxyindole, providing insights into its physical behavior (Brand et al., 2010).

Chemical Properties Analysis

The chemical properties of 5-methoxyindole, including its vibrational spectra and molecular interactions, have been a subject of research. Jesus et al. (2017) explored the conformational changes in 5-methoxyindole, analyzing its thermal, vibrational, and electronic excitations (Jesus, Fausto, & Reva, 2017).

Scientific Research Applications

  • Photoreceptor Metabolism : 5-methoxyindoles play a crucial role in controlling rhythmic photoreceptor metabolism, notably activating rod disk shedding in vitro, which is similar to in vivo shedding (Besharse & Dunis, 1983).

  • Ovarian Function in Mammals : These compounds can affect ovarian mass in animals like the Indian palm squirrel during their sexually active phase. Some 5-methoxyindoles, like 5-methoxytraptophol and 5-methoxytryptophan, show more potency than melatonin in this regard (Haldar & Singh, 1995).

  • Antifungal Activity : 5-Methoxyindole has been found to have antifungal properties against Fusarium graminearum, potentially protecting wheat plants from this pathogen. Its role as a cost-effective melatonin homolog is particularly noted in this context (Kong et al., 2021).

  • Retinal Cyclic Metabolism : Melatonin and other 5-methoxyindoles are implicated in the regulation of retinal cyclic metabolism and may function as neuromodulators (Leino & Airaksinen, 1985).

  • Inhibition in Bacterial Transport Systems : 5-Methoxyindole-2-carboxylic acid effectively inhibits binding protein-dependent transport in Escherichia coli, indicating a complex mechanism of inhibition (Richarme, 1985).

  • Respiration and Ion Transport in Archaebacteria : In Haloferax volcanii, 5-Methoxyindole-2-carboxylic acid inhibits respiration and potassium ion transport, suggesting a link between respiration and potassium transport in this archaebacterium (Meury, 1993).

Safety And Hazards

5-Methoxyindole is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid contact with skin and eyes, avoid breathing dust, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAQDRSOVMLGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143424
Record name 5-Methoxyindole
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Methoxyindole

CAS RN

1006-94-6
Record name 5-Methoxyindole
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Record name 5-Methoxyindole
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Record name 5-METHOXYINDOLE
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Record name 5-Methoxyindole
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Record name Indol-5-yl methyl ether
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Record name 5-METHOXYINDOLE
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Synthesis routes and methods

Procedure details

Ikan et al. [Israel J. of Chemistry, Vol. 2 (1964), p. 37-42] and Terent'ev et al. [Proc. Acad. Sci. USSR, Vol. 118 (2) (1958), p. 49-52] describe the dehydration of 5-chloro-indoline with chloranil to obtain 5-chloro-indole but due to the expense of chloranil, the process is not commercially feasible. French Pat. No. 1,576,807, DOS No. 1,770,977, Chem. Abs., Vol. 72 (1970), p. 121360n and Bader et al. [J.A.C.S., Vol. 83 (1961), p. 3319] tried to avoid this difficulty with partial success by heating indoline and its derivatives to high temperatures in the presence of palladium, platinum of Raney nickel catalysts, sometimes in the presence of a hydrogen acceptor. For example, indoline can be dehydrated at 100 to 150° C. in aromatics with a good yield of indole with hydrogen in the presence of finely divided palladium. Hunt et al. [J. Chem. Soc., (C) (1966), p. 344-345] teach reacting 5-methoxy-indoline in refluxing mesitylene in the presence of palladized carbon to obtain a 90% yield of 5-methoxy-indole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,260
Citations
KK Wu, HH Cheng, TC Chang - Journal of biomedical science, 2014 - Springer
… 5-methoxyindole metabolites of L-tryptophan represent a new class of compounds that control COX-2 … On the other hand, 5-methoxyindole metabolites of tryptophan are valuable lead …
B Morzyk-Ociepa, D Michalska, A Pietraszko - Journal of molecular …, 2004 - Elsevier
The crystal and molecular structure of 5-methoxyindole-2-carboxylic acid (5-MeOICA) are determined by single crystal X-ray diffraction analysis, infrared spectra and density functional (…
M Cinar, M Karabacak, AM Asiri - … Acta Part A: Molecular and Biomolecular …, 2015 - Elsevier
… In this article, a brief conformational and spectroscopic characterization of 5-methoxyindole-2-carboxylic acid (5-MeOICA) via experimental techniques and applications of quantum …
M Kong, J Liang, Q Ali, W Wen, H Wu, X Gao… - International Journal of …, 2021 - mdpi.com
… fungus was treated with melatonin and 5-methoxyindole, respectively (Figure 5C–F). In conclusion, the results showed that 5-methoxyindole largely induced ROS accumulation in the …
Number of citations: 14 0-www-mdpi-com.brum.beds.ac.uk
AJL Jesus, MTS Rosado, R Fausto… - Physical Chemistry …, 2020 - pubs.rsc.org
Monomers of 4-methoxyindole and 5-methoxyindole trapped in low-temperature xenon matrices (15–16 K) were characterized by IR spectroscopy, in separate experiments. Each …
Number of citations: 4 0-pubs-rsc-org.brum.beds.ac.uk
C Brand, O Oeltermann, D Pratt, R Weinkauf… - The Journal of …, 2010 - pubs.aip.org
Rotationally resolved electronic spectra of the vibrationless origin and of eight vibronic bands of 5-methoxyindole (5MOI) have been measured and analyzed using an evolutionary …
Number of citations: 25 pubs.aip.org
JB BELL Jr, HG Lindwall - The Journal of Organic Chemistry, 1948 - ACS Publications
… Two and five-hundredths grams (0.01 mole) of 1-methyl2-carboxy-5-methoxyindole was heated at 200 until the liquid melt no longer gave off CO2. The 1.15 g. (71.5%) of straw colored …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
IM Coupar, HR Irving, DT Manallack… - Journal of Pharmacy …, 2012 - academic.oup.com
… The structures of the three 5-methoxyindole derivatives used in this study are shown in Figure 1. Compounds 1, 2 and 3 showed different abilities to displace [ 3 H]GR-113808 from the …
T Sakaki, A Sogo, A Wakahara, T Kanai… - … Section B: Structural …, 1976 - scripts.iucr.org
(IUCr) The crystal and molecular structures of 1:1 molecular complexes between tryptophan metabolites - 5-methoxyindole-3-acetic acid:5-methoxytryptamine and indole-3-acetic acid:5-…
Number of citations: 27 scripts.iucr.org
J Wu, Z Jin, X Yang, LJ Yan - Biochemical and biophysical research …, 2018 - Elsevier
We previously reported that 5-methoxyindole-2-carboxylic acid (MICA) could induce preconditioning effect in the ischemic brain of rat. In the present study, we addressed the question of …

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